molecular formula C11H21Cl2N5OS B13469357 Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride

Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride

Cat. No.: B13469357
M. Wt: 342.3 g/mol
InChI Key: QXACAKINRVMSBJ-UHFFFAOYSA-N
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Description

Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinyl group, a piperidinyl group, and a sulfanone moiety, making it a unique and versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone moiety to thiols or sulfides.

    Substitution: The pyridazinyl and piperidinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21Cl2N5OS

Molecular Weight

342.3 g/mol

IUPAC Name

N-methyl-6-[(methyl-oxo-piperidin-4-yl-λ6-sulfanylidene)amino]pyridazin-4-amine;dihydrochloride

InChI

InChI=1S/C11H19N5OS.2ClH/c1-12-9-7-11(15-14-8-9)16-18(2,17)10-3-5-13-6-4-10;;/h7-8,10,13H,3-6H2,1-2H3,(H,12,15);2*1H

InChI Key

QXACAKINRVMSBJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NN=C1)N=S(=O)(C)C2CCNCC2.Cl.Cl

Origin of Product

United States

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